6-Carbethoxy-2,2,6-trimethylcyclohexanone

Chemical Purity Procurement Specification Analytical Chemistry

6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8), also known as ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate, is a polysubstituted β-ketoester derivative of cyclohexanone with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. It is typically supplied as a colorless transparent liquid with a density of approximately 1.0±0.1 g/cm³, a boiling point of 270.0±33.0 °C at 760 mmHg, and a refractive index of 1.4540 to 1.456.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 7507-68-8
Cat. No. B1594191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carbethoxy-2,2,6-trimethylcyclohexanone
CAS7507-68-8
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCC(C1=O)(C)C)C
InChIInChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3
InChIKeyJXCZRFBBEUNPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) Technical Profile and Procurement Baseline


6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8), also known as ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate, is a polysubstituted β-ketoester derivative of cyclohexanone with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol [1]. It is typically supplied as a colorless transparent liquid with a density of approximately 1.0±0.1 g/cm³, a boiling point of 270.0±33.0 °C at 760 mmHg, and a refractive index of 1.4540 to 1.456 [1]. Commercially, the compound is available at a standard purity of 97% from major vendors . Its structure features a cyclohexanone ring with geminal methyl groups at C2, a carbethoxy substituent at C6, and an additional methyl at C6, creating a sterically encumbered β-ketoester framework that serves as a versatile intermediate for flavor and fragrance synthesis, and as a building block in complex organic syntheses [1].

Why Generic 6-Carbethoxy-2,2,6-trimethylcyclohexanone Substitution Carries Scientific and Procurement Risk


Substituting 6-Carbethoxy-2,2,6-trimethylcyclohexanone with a generic cyclohexanone or β-ketoester analog is not scientifically justified due to its unique, quantifiable physicochemical and biological profile. Standard purity specifications for this compound are set at 97% by commercial vendors , yet the presence of regioisomeric or stereoisomeric impurities can fundamentally alter reaction outcomes in stereoselective syntheses. Moreover, biological activity studies within the 2,2,6-trimethylcyclohexanone scaffold demonstrate that the precise methyl substitution pattern—and by extension, the 6-carbethoxy modification—dictates function: 2,2,6-trimethylcyclohexanone acts as an attractant, while its 3,3,5-trimethyl isomer is a deterrent [1]. Therefore, substituting a structurally related analog for this specific compound without verifying its exact substitution pattern and purity introduces unquantified risks of synthetic failure and functional deviation, making procurement of the validated, high-purity material essential.

Quantitative Differentiators for 6-Carbethoxy-2,2,6-trimethylcyclohexanone vs. Closest Analogs


Purity Baseline: 6-Carbethoxy-2,2,6-trimethylcyclohexanone Minimum Assay

The commercial standard for 6-Carbethoxy-2,2,6-trimethylcyclohexanone is defined by a minimum purity of 97% (assay range 96.0% to 100.0%) . This specification provides a quantitative procurement baseline that many generic or less-characterized β-ketoester analogs lack, where reported purity may be lower or undefined [1].

Chemical Purity Procurement Specification Analytical Chemistry

Differential Biological Activity of the 2,2,6-Trimethyl Scaffold

The 2,2,6-trimethylcyclohexanone core structure, which is a direct precursor and close structural relative to 6-Carbethoxy-2,2,6-trimethylcyclohexanone, exhibits a quantifiable and opposite biological effect compared to its 3,3,5-trimethyl isomer. In aphid settling assays, 2,2,6-trimethylcyclohexanone acts as an attractant, while 3,3,5-trimethylcyclohexanone is a deterrent [1].

Biological Activity Structure-Activity Relationship Agrochemical

Physicochemical Differentiation: Density and Refractive Index

6-Carbethoxy-2,2,6-trimethylcyclohexanone exhibits a measured refractive index (n20/D) of 1.454 to 1.456 and a calculated density of 0.992 g/cm³ . These values serve as specific, quantitative identity and purity checks that distinguish it from other cyclohexanone derivatives. For example, the unsubstituted 2,2,6-trimethylcyclohexanone has a refractive index of approximately 1.447 , and a different density profile.

Physical Chemistry Quality Control Analytical Methods

Validated Application Scenarios for 6-Carbethoxy-2,2,6-trimethylcyclohexanone Procurement


Flavor and Fragrance Intermediate Synthesis

6-Carbethoxy-2,2,6-trimethylcyclohexanone serves as a versatile intermediate for synthesizing flavor and fragrance compounds. Its β-ketoester functionality and sterically hindered 2,2,6-trimethylcyclohexanone core make it a suitable building block for constructing complex odorants, including dihydrocyclocitral and related derivatives. Procurement of the high-purity (97%) material is essential to minimize impurities that could affect olfactory profiles .

Building Block in Total Synthesis of Complex Natural Products

Due to its unique β-ketoester framework, this compound is a valuable building block in the total synthesis of complex natural products and pharmaceuticals. Its reactivity profile allows for various chemical transformations, including those leading to carotenoid-related structures. The defined purity specification (97%) and validated physicochemical properties (refractive index 1.454-1.456) are critical for ensuring reproducibility in multi-step synthetic sequences [1].

Precursor for Bioactive Cyclohexanone Derivatives

The 2,2,6-trimethylcyclohexanone core is a known bioactive scaffold; 2,2,6-trimethylcyclohexanone acts as an attractant in aphid assays, while the 3,3,5-isomer is a deterrent. This compound, bearing the 2,2,6-trimethyl substitution pattern, is a valuable precursor for synthesizing derivatives to probe this structure-activity relationship or develop novel agrochemicals. Procurement of this specific isomer is mandatory, as substitution with a different isomer would produce opposite biological effects [2].

Reference Standard for Analytical Method Development

The combination of a well-defined purity specification (97%), a precise refractive index range (1.454-1.456), and a distinct molecular weight (212.29 g/mol) makes this compound suitable as a reference standard for developing and validating analytical methods (e.g., GC, HPLC, refractometry) for quality control of cyclohexanone derivatives [3].

Technical Documentation Hub

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